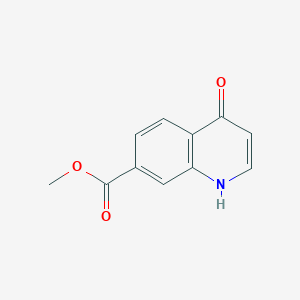

Methyl 4-hydroxyquinoline-7-carboxylate

CAS No.: 863785-96-0

Cat. No.: VC2477190

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 863785-96-0 |

|---|---|

| Molecular Formula | C11H9NO3 |

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | methyl 4-oxo-1H-quinoline-7-carboxylate |

| Standard InChI | InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-8-9(6-7)12-5-4-10(8)13/h2-6H,1H3,(H,12,13) |

| Standard InChI Key | NNSQLGKJRTVBHV-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)C=CN2 |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)C=CN2 |

Introduction

Chemical Structure and Properties

Methyl 4-hydroxyquinoline-7-carboxylate is characterized by its quinoline backbone structure with specific functional group modifications. Its molecular formula is C₁₀H₉NO₃, comprising ten carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms. The compound's structure consists of a bicyclic system where a benzene ring is fused to a pyridine ring, forming the quinoline core scaffold that serves as an important template in medicinal chemistry research.

The compound features two key functional groups: a hydroxyl group at the 4-position and a methyl esterified carboxylate group at the 7-position. These functional groups contribute significantly to its chemical behavior and potential biological interactions. The hydroxyl group can participate in hydrogen bonding, while the carboxylate ester provides sites for potential metabolic transformations or further chemical modifications.

Table 1: Physical and Chemical Properties of Methyl 4-hydroxyquinoline-7-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Structural Features | Quinoline core with hydroxyl at 4-position and methyl carboxylate at 7-position |

| Classification | Heterocyclic aromatic compound, Quinoline derivative |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

| Hydrogen Bond Acceptors | 4 (nitrogen, hydroxyl oxygen, two carbonyl oxygens) |

The structural characteristics of this compound, particularly its functional groups in specific positions, contribute to its reactivity patterns and potential interactions with biological targets. The presence of the hydroxyl group at the 4-position creates a potential hydrogen bonding site that can interact with cellular receptors or enzymes. Meanwhile, the methyl ester function at the 7-position affects its lipophilicity and may influence its pharmacokinetic properties if used in biological systems.

Synthesis Methods

Methyl 4-hydroxyquinoline-7-carboxylate is primarily synthesized in laboratory settings rather than being naturally occurring. Several synthetic approaches can be employed to prepare this compound, with the Pfitzinger reaction being one of the most commonly utilized methods.

Pfitzinger Reaction Approach

This synthesis typically involves refluxing appropriate reactants in an alcoholic solution containing a base such as potassium hydroxide. The resulting product is then purified through recrystallization or chromatographic techniques to yield the desired compound. The Pfitzinger reaction generally involves the condensation of isatin derivatives with carbonyl compounds containing an active methylene group.

Analytical Characterization

The structural characterization of Methyl 4-hydroxyquinoline-7-carboxylate can be achieved through various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the chemical environment of hydrogen and carbon atoms in the molecule

-

Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern

-

Infrared (IR) spectroscopy identifies functional groups, particularly the hydroxyl and ester moieties

-

X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the crystal structure

These analytical methods collectively confirm the structural integrity and purity of the synthesized compound.

Chemical Reactivity

Methyl 4-hydroxyquinoline-7-carboxylate can participate in various chemical reactions due to its functional groups and aromatic nature. The reactivity profile of this compound is largely dictated by its structural features.

Hydroxyl Group Reactivity

The hydroxyl group at the 4-position can undergo various transformations:

-

Esterification or etherification to form new derivatives

-

Oxidation to form the corresponding ketone

-

Nucleophilic substitution reactions where the hydroxyl serves as a leaving group

Ester Group Reactivity

The methyl ester group at the 7-position can participate in:

-

Hydrolysis to form the corresponding carboxylic acid

-

Transesterification to form different ester derivatives

-

Reduction to form alcohols or aldehydes

-

Amidation reactions to form amide derivatives

The quinoline core itself can undergo electrophilic or nucleophilic aromatic substitution reactions, depending on the reaction conditions and reagents used.

| Biological Activity | Mechanism | Structural Feature Correlation |

|---|---|---|

| Antimicrobial | Disruption of bacterial DNA synthesis | Hydroxyl group at 4-position contributes to binding with bacterial targets |

| Antimalarial | Interference with parasite metabolism | Combination of hydroxyl and carboxylate groups enables interaction with parasite components |

| Anticancer | Selective cytotoxicity in resistant cancer cells | Quinoline scaffold with specific substitution patterns confers anticancer properties |

| Enzyme Inhibition | Interaction with enzymatic active sites | Functional groups serve as hydrogen bond donors/acceptors in enzyme binding pockets |

Comparative Analysis with Structurally Related Compounds

Comparing Methyl 4-hydroxyquinoline-7-carboxylate with structurally related compounds provides insights into how subtle structural variations affect physicochemical properties and potential biological activities.

Table 3: Comparison of Methyl 4-hydroxyquinoline-7-carboxylate with Related Compounds

This comparative analysis highlights how the position and nature of substituents on the quinoline ring can dramatically alter the compound's properties and potential applications. For instance, moving the carboxylate group from the 7-position to the 3-position or introducing a chloro substituent can enhance antimalarial activity, while changing the hydroxyl position from 4 to 8 can modify metal chelation properties.

Analytical Methods for Identification and Characterization

Accurate identification and characterization of Methyl 4-hydroxyquinoline-7-carboxylate is essential for research and quality control purposes. Several analytical techniques can be employed for this purpose.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information:

-

¹H-NMR reveals the chemical environment of hydrogen atoms, particularly the aromatic protons of the quinoline ring, the methyl ester protons, and the hydroxyl proton

-

¹³C-NMR confirms the carbon skeleton and identifies key carbons such as the carbonyl carbon

Mass Spectrometry offers molecular weight confirmation and fragmentation patterns:

-

The molecular ion peak corresponds to the molecular weight of 203.19 g/mol

-

Characteristic fragmentation patterns include the loss of the methyl group (-15 m/z) and the loss of the methoxy group (-31 m/z)

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable for:

-

Assessing the purity of the synthesized compound

-

Monitoring reaction progress during synthesis

-

Separating the compound from structurally similar impurities or reaction byproducts

Applications in Medicinal Chemistry and Drug Discovery

Methyl 4-hydroxyquinoline-7-carboxylate represents a valuable structural scaffold in medicinal chemistry and drug discovery efforts. Its potential applications span various therapeutic areas.

As a Synthetic Intermediate

The compound serves as an important intermediate in the synthesis of more complex bioactive molecules. The functional groups present in Methyl 4-hydroxyquinoline-7-carboxylate provide reaction sites for further modifications to create diverse chemical libraries for biological screening.

In Pharmaceutical Research

In pharmaceutical research, this compound and its derivatives could potentially be developed for:

-

Antimicrobial agents against drug-resistant bacteria

-

Antiparasitic medications, particularly for malaria

-

Anticancer drugs with selectivity for resistant cancer cell lines

-

Enzyme inhibitors for treating various metabolic diseases

In Structure-Based Drug Design

The well-defined structure of Methyl 4-hydroxyquinoline-7-carboxylate makes it suitable for structure-based drug design approaches:

-

Computational modeling can predict its interactions with biological targets

-

Structural modifications can be rationally designed to enhance binding affinity and specificity

-

SAR studies can guide optimization of lead compounds derived from this scaffold

Future Research Directions

Several promising research directions could further elucidate the properties and potential applications of Methyl 4-hydroxyquinoline-7-carboxylate.

Comprehensive Biological Activity Screening

Systematic screening of this compound against various biological targets would provide valuable insights into its potential therapeutic applications:

-

Antimicrobial screening against a panel of pathogenic bacteria and fungi

-

Testing against various parasites, particularly malaria parasites

-

Evaluation of anticancer activity across different cancer cell lines

-

Assessment of enzyme inhibition profiles

Structural Modification Studies

Synthesis and evaluation of structural derivatives could optimize desired activities:

-

Modification of the ester group to improve pharmacokinetic properties

-

Introduction of additional functional groups at various positions on the quinoline ring

-

Exploration of bioisosteric replacements for the hydroxyl group

-

Development of hybrid molecules by combining the quinoline scaffold with other bioactive moieties

Mechanistic Investigations

Understanding the mechanisms of any identified biological activities would facilitate rational drug design:

-

Determining binding modes with target proteins using X-ray crystallography or molecular modeling

-

Investigating structure-activity relationships through systematic structural modifications

-

Studying pharmacokinetic properties to optimize drug delivery and bioavailability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume